4-Amino-N-cyclopentyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-N-cyclopentyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. The presence of the cyclopentyl group and difluoroethyl moiety adds to its unique chemical properties and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-cyclopentyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-Amino-N-cyclopentyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound may find use in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Amino-N-cyclopentyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular interactions and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-Amino-N-ethyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide
4-Amino-N-methyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide
4-Amino-N-cyclohexyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide
Uniqueness: 4-Amino-N-cyclopentyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide stands out due to its cyclopentyl group, which may confer different chemical and biological properties compared to its ethyl or methyl counterparts. The difluoroethyl moiety also adds to its distinctiveness, potentially affecting its reactivity and interactions with biological targets.
This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-amino-N-cyclopentyl-2-(2,2-difluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N4O/c12-9(13)6-17-10(8(14)5-15-17)11(18)16-7-3-1-2-4-7/h5,7,9H,1-4,6,14H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIECLSZLBHRDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=NN2CC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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